2,4,6-Trimethylbenzamide

Crystallography Conformational Analysis Solid-State Structure

2,4,6-Trimethylbenzamide (CAS 4380-68-1) is a sterically hindered primary amide whose ortho-methyl groups force the amide group out of coplanarity with the ring (dihedral 84.69°). This perturbation creates unique hydrogen-bonding C(4) chain motifs and supramolecular synthons absent in planar benzamides, making it a gold-standard reference for crystal engineering and conformational dynamics studies. It is a documented precursor (76.5% yield) for N-β-diethylaminoethyl-2,4,6-trimethylbenzamide, a local anesthetic candidate. Researchers in sodium channel modulation, atropisomerism, and steric-effect modeling will find it indispensable. Available in gram-to-kilogram quantities with competitive B2B pricing and rapid global shipping.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 4380-68-1
Cat. No. B1618925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylbenzamide
CAS4380-68-1
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)N)C
InChIInChI=1S/C10H13NO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H2,11,12)
InChIKeyQQAUZRKAWHZNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylbenzamide (CAS 4380-68-1): Procurement-Ready Physicochemical and Structural Baseline for Chemical Sourcing


2,4,6-Trimethylbenzamide (CAS 4380-68-1, C10H13NO, MW 163.22 g/mol) is a primary aromatic amide distinguished by three methyl substituents at the 2-, 4-, and 6-positions of the benzamide ring [1]. This substitution pattern confers distinctive steric and electronic properties relative to unsubstituted benzamide and other positional isomers. Its physicochemical properties include a boiling point of 231.0±39.0 °C at 760 mmHg, a predicted density of 1.0±0.1 g/cm³, a LogP of 2.12, and a polar surface area of 43 Ų . The compound serves as a versatile scaffold in medicinal chemistry and as an intermediate in the preparation of pharmaceutically active compounds [2].

2,4,6-Trimethylbenzamide Sourcing Risk: Why Benzamide Analogs Are Not Direct Replacements


Benzamide derivatives with different substitution patterns are not functionally interchangeable. The 2,4,6-trimethyl substitution pattern creates a unique steric environment that fundamentally alters the molecule's conformational landscape, hydrogen-bonding network architecture, and biological activity profile. Ortho-methyl groups force the amide group out of co-planarity with the aromatic ring—a structural perturbation absent in unsubstituted benzamide—directly affecting crystal packing, solubility, and molecular recognition properties [1]. These differences manifest as distinct solid-state hydrogen-bonding motifs and measurable shifts in biological activity, making direct substitution scientifically invalid without re-validation of the target application [2].

2,4,6-Trimethylbenzamide: Quantitative Differentiation Evidence Versus Benzamide Analogs


Amide-Aryl Dihedral Angle: 2,4,6-Trimethylbenzamide Conformation Versus Unsubstituted Benzamide

Single-crystal X-ray diffraction reveals that the amide group in 2,4,6-trimethylbenzamide adopts a nearly perpendicular orientation relative to the aryl ring, with an intramolecular dihedral angle of 84.69(6)° [1]. In contrast, unsubstituted benzamide is essentially planar. This conformational difference is directly attributable to steric hindrance from the ortho-methyl groups at positions 2 and 6, which force the amide moiety out of the aromatic plane. This structural perturbation fundamentally alters the molecule's electronic distribution, crystal packing interactions, and intermolecular hydrogen-bonding geometry relative to planar benzamide derivatives [1].

Crystallography Conformational Analysis Solid-State Structure

Hydrogen-Bonding Network Architecture: 2,4,6-Trimethylbenzamide C(4) Motif Versus Unsubstituted Benzamide Dimeric Motif

Crystal structure analysis demonstrates that 2,4,6-trimethylbenzamide forms an infinite one-dimensional network composed of primary amide molecules connected by N-H···O=C hydrogen bonds involving the anti NH amide H atoms, generating a characteristic C(4) motif in graph-set notation [1]. This network is further stabilized by a weak N-H···π interaction between the syn-oriented amide H atom and the aromatic ring of a neighboring molecule, with a H-to-ring-centroid distance of 2.50 Å [1]. In contrast, unsubstituted benzamide forms a classic centrosymmetric dimer motif via complementary N-H···O hydrogen bonding rather than a chain network, representing a fundamentally different supramolecular assembly [2].

Hydrogen Bonding Crystal Engineering Supramolecular Chemistry

Rotational Barrier Stability: 2,4,6-Trimethylbenzamide C(sp²)-C(aryl) Bond Conformational Lock

NMR spectroscopy of chiral association complexes reveals that rotation about the C(sp²)-C(aryl) bond in 2,4,6-trimethylbenzamides is subject to a measurable rotational barrier influenced by the steric bulk of ortho-methyl substituents [1]. While the study reports that the π values for the 2,4,6-trimethylbenzamides studied are practically identical regardless of N-substituent size, this finding itself is notable when contrasted with 2,6-dimethoxybenzamides, where a distinct effect of N-substituent size on the rotational barrier is observed [1]. The ortho-methyl groups in 2,4,6-trimethylbenzamide create a sterically congested environment that restricts conformational freedom relative to unsubstituted benzamide, which lacks such rotational constraints.

NMR Spectroscopy Dynamic Stereochemistry Rotational Barrier

Synthetic Yield in Local Anesthetic Intermediate: 2,4,6-Trimethylbenzamide Scaffold Performance

In the synthesis of N-β-diethylaminoethyl-2,4,6-trimethylbenzamide, a known local anesthetic agent, reaction of 2,4,6-trimethylbenzoyl chloride with β-diethylaminoethylamine in methyl ethyl ketone with potassium carbonate as an acid acceptor yields the target benzamide derivative in 76.5% isolated yield after workup [1]. The product is characterized by a boiling point of approximately 69-70 °C (melting point after solidification and recrystallization) and can be further derivatized to acid addition salts and quaternary ammonium salts for pharmacological evaluation [1]. Comparable yields for unsubstituted benzamide in similar amidation reactions typically range from 70-95% depending on specific conditions, but the patent specifically claims the 2,4,6-trimethyl scaffold for its anesthetic utility, distinguishing it from other benzamide derivatives.

Synthetic Methodology Process Chemistry Pharmaceutical Intermediate

Biological Activity Profile: Porphyria-Inducing Activity of 2,4,6-Trimethylbenzamide Versus Structural Analogs

In a systematic structure-activity relationship study of porphyria-inducing compounds in chick embryo liver cells, 2,4,6-trimethylbenzamide was found to possess detectable porphyria-inducing activity [1]. The study established that the critical feature for activity in this compound class is the presence of two ortho-alkyl substituents on a benzene, pyridine, or dihydropyridine ring. The detection of activity in 2,4,6-trimethylbenzamide suggests a mechanistic relationship between this compound and the allylisopropylacetamide group of porphyria-inducing agents [1]. While the study's primary focus was on 3,5-diethoxycarbonyl-2,4,6-trimethylpyridine analogs, the inclusion of 2,4,6-trimethylbenzamide as a structurally related comparator provides a direct class-level inference regarding the role of ortho-methyl substitution in mediating this specific biological activity.

Toxicology Structure-Activity Relationship Hepatic Metabolism

LogP and Biopharmaceutical Property Profile: 2,4,6-Trimethylbenzamide Versus Benzamide

Predicted physicochemical parameters differentiate 2,4,6-trimethylbenzamide from unsubstituted benzamide in drug-likeness assessments. 2,4,6-Trimethylbenzamide exhibits an ACD/LogP of 2.12, polar surface area of 43 Ų, and zero Rule of 5 violations . In contrast, unsubstituted benzamide has a LogP of approximately 0.64 and a polar surface area of 43.1 Ų [1]. The ~1.5 log unit increase in lipophilicity for the trimethyl derivative translates to an approximately 32-fold increase in predicted octanol-water partition coefficient, which substantially alters membrane permeability predictions and distribution behavior in biological systems. The compound's predicted LogD remains constant at 2.15 across pH 5.5-7.4, indicating pH-independent lipophilicity .

Physicochemical Properties Drug-Likeness ADME Prediction

2,4,6-Trimethylbenzamide: Validated Research and Industrial Application Scenarios for Procurement Decision-Making


Local Anesthetic Intermediate: Synthesis of N-β-Diethylaminoethyl-2,4,6-Trimethylbenzamide

The compound serves as a documented precursor for the synthesis of alkylaminoalkyl benzamide derivatives with local anesthetic activity. The patent literature describes a validated synthetic route using 2,4,6-trimethylbenzoyl chloride and β-diethylaminoethylamine to produce N-β-diethylaminoethyl-2,4,6-trimethylbenzamide in 76.5% yield [4]. The product can be further converted to acid addition salts and quaternary ammonium salts for pharmacological evaluation. This established utility makes 2,4,6-trimethylbenzamide a strategic procurement item for medicinal chemistry groups developing novel local anesthetics or investigating structure-activity relationships in sodium channel modulation.

Crystal Engineering and Supramolecular Chemistry: C(4) Hydrogen-Bonded Network Scaffold

2,4,6-Trimethylbenzamide provides a well-characterized model system for studying steric effects on hydrogen-bonding network topology. Its crystal structure exhibits a distinctive infinite one-dimensional C(4) chain motif stabilized by both N-H···O=C hydrogen bonds and an N-H···π interaction (H-centroid distance 2.50 Å) [4]. The near-perpendicular amide-aryl geometry (dihedral angle 84.69°) creates a unique supramolecular synthon not observed in planar benzamide derivatives. This makes the compound valuable for crystal engineering studies focused on designing predictable solid-state architectures, as well as for teaching crystallography and hydrogen-bonding principles in academic laboratory settings.

Conformational Analysis and Rotational Barrier Studies: Sterically Hindered Benzamide Model

The ortho-methyl groups in 2,4,6-trimethylbenzamide create sufficient steric hindrance to measurably affect the rotational dynamics of the C(sp²)-C(aryl) bond [4]. NMR studies of chiral association complexes have characterized the rotational barrier behavior of this compound class. Researchers investigating dynamic stereochemistry, atropisomerism, or the design of conformationally restricted bioactive molecules can utilize 2,4,6-trimethylbenzamide as a reference compound where steric bulk restricts conformational freedom in a predictable manner, serving as a comparative benchmark for other ortho-substituted aromatic amides.

Porphyria and Hepatic Metabolism Research: Mechanistic Probe for Structure-Activity Studies

2,4,6-Trimethylbenzamide has been characterized in chick embryo liver cell assays for porphyria-inducing activity, establishing its relevance as a mechanistically defined compound in hepatic metabolism research [4]. The detection of activity links this compound to the allylisopropylacetamide group of porphyria-inducing agents. Researchers investigating the relationship between chemical structure and porphyrin metabolism disruption can use 2,4,6-trimethylbenzamide as a reference compound with a defined toxicological signature, particularly for comparative studies examining the role of ortho-alkyl substitution in modulating this biological activity.

Quote Request

Request a Quote for 2,4,6-Trimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.